4-[(E)-2-(2,2-dimethyl-3H-1,5-benzoxazepin-4-yl)ethenyl]-N,N-dimethylaniline
Overview
Description
4-[(E)-2-(2,2-dimethyl-3H-1,5-benzoxazepin-4-yl)ethenyl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzoxazepine ring fused with an ethenyl group and a dimethylaniline moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2,2-dimethyl-3H-1,5-benzoxazepin-4-yl)ethenyl]-N,N-dimethylaniline typically involves the cyclization of substituted isoindole derivatives. One common method includes the use of ortho-hydroxyacetophenone and N-benzylpiperidone as starting materials, followed by esterification with biologically active salicylanilides . Microwave heating has also been employed to synthesize pyrimido-oxazepine analogs .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of deep eutectic solvents, such as choline chloride and urea, has been explored to facilitate the synthesis of tricyclic benzoxazepine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2,2-dimethyl-3H-1,5-benzoxazepin-4-yl)ethenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2,2-dimethyl-3H-1,5-benzoxazepin-4-yl)ethenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . The compound’s selective cytotoxicity is attributed to its ability to target cancerous cells while sparing noncancerous cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(4-methylphenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine
- 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine
- 2,2,4-trimethyl-2,3-dihydrobenzothiazepine
Uniqueness
4-[(E)-2-(2,2-dimethyl-3H-1,5-benzoxazepin-4-yl)ethenyl]-N,N-dimethylaniline stands out due to its unique combination of a benzoxazepine ring with an ethenyl group and a dimethylaniline moiety. This structural arrangement contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-[(E)-2-(2,2-dimethyl-3H-1,5-benzoxazepin-4-yl)ethenyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-21(2)15-17(22-19-7-5-6-8-20(19)24-21)12-9-16-10-13-18(14-11-16)23(3)4/h5-14H,15H2,1-4H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAWMHWNBPWVGV-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2O1)C=CC3=CC=C(C=C3)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NC2=CC=CC=C2O1)/C=C/C3=CC=C(C=C3)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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